molecular formula C9H7N3OS B043813 N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide CAS No. 119283-94-2

N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide

Cat. No.: B043813
CAS No.: 119283-94-2
M. Wt: 205.24 g/mol
InChI Key: CSCOQOBBBBUHNQ-UHFFFAOYSA-N
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Description

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound derived from benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the methoxy group at the 6th position of the benzothiazole ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 2-amino-6-methoxybenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzothiazole derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

119283-94-2

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

(6-methoxy-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12)

InChI Key

CSCOQOBBBBUHNQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC#N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC#N

Synonyms

Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI)

Origin of Product

United States

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